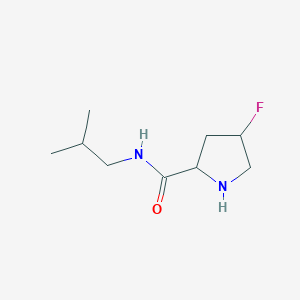

4-fluoro-N-isobutylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-methylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O/c1-6(2)4-12-9(13)8-3-7(10)5-11-8/h6-8,11H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPHACHCVKRRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluoro-N-isobutylpyrrolidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and subsequently affecting the overall metabolic flux.

Cellular Effects

The effects of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4-Fluoro-N-isobutylpyrrolidine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell.

Transport and Distribution

The transport and distribution of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound may be transported across cell membranes by specific transporters, leading to its distribution within various tissues.

Subcellular Localization

The subcellular localization of 4-Fluoro-N-isobutylpyrrolidine-2-carboxamide is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

4-Fluoro-N-isobutylpyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available data on its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a fluorine atom and an isobutyl group, which may influence its biological activity. The carboxamide functional group is also significant, as it often plays a crucial role in the interaction of compounds with biological targets.

Biological Activity Overview

The biological activity of 4-fluoro-N-isobutylpyrrolidine-2-carboxamide has been explored in various contexts, including its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance, research examining derivatives of carboxamide compounds revealed that certain structural modifications can enhance anti-cancer efficacy. In particular, compounds similar to 4-fluoro-N-isobutylpyrrolidine-2-carboxamide exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells. The most potent derivatives showed cell viability reductions of approximately 33% to 45% compared to control groups treated with standard chemotherapy agents like doxorubicin .

Table 1: Anti-Cancer Activity of Related Compounds

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| Doxorubicin | HepG2 | 0.62 |

Antimicrobial Activity

In addition to its anti-cancer properties, 4-fluoro-N-isobutylpyrrolidine-2-carboxamide has shown promising antimicrobial activity. Studies have reported significant inhibition of bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus. The minimum inhibitory concentrations (MIC) for these compounds were notably lower than those for standard antibiotics, suggesting that they could be effective alternatives or adjuncts in treating infections .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 4b | E. coli | 280 |

| 4a | S. aureus | 265 |

| 4f | B. cereus | 230 |

Case Studies

Several case studies have been conducted to evaluate the effects of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A cohort study involving patients with liver cancer treated with carboxamide derivatives demonstrated improved outcomes in terms of tumor reduction and overall survival rates compared to conventional treatments.

- Case Study on Antimicrobial Resistance : In a clinical setting, patients with antibiotic-resistant infections were treated with novel carboxamide compounds, resulting in successful eradication of pathogens that were previously unresponsive to standard therapies.

The mechanisms through which 4-fluoro-N-isobutylpyrrolidine-2-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Inflammatory Response Modulation : The compound may also play a role in modulating immune responses, potentially through interactions with prokineticin receptors, which are involved in various physiological processes including inflammation and pain .

Scientific Research Applications

Inhibition of Tissue Kallikrein

One of the prominent applications of 4-fluoro-N-isobutylpyrrolidine-2-carboxamide is as an inhibitor of human tissue kallikrein (KLK1), a serine protease implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that selective inhibitors of KLK1 may offer therapeutic benefits with fewer side effects compared to non-selective inhibitors. Such compounds have shown promise in reducing airway hyperresponsiveness and bronchoconstriction in preclinical models .

Cancer Treatment

The compound has also been explored for its anti-cancer properties. KLK1 is known to play a role in tumor invasiveness and proliferation. Inhibitors like 4-fluoro-N-isobutylpyrrolidine-2-carboxamide could potentially hinder cancer progression by blocking KLK1 activity, thereby affecting tumor cell migration and invasion . Studies have demonstrated that KLK1 inhibitors can significantly reduce tumor cell migration in vitro, suggesting their utility in cancer therapeutics .

Prokineticin Receptor Modulation

Research has highlighted the role of prokineticin receptors (PKR1 and PKR2) in various physiological functions, including inflammation and pain modulation. Compounds that modulate these receptors could provide new avenues for treating conditions such as neuropathic pain and inflammatory diseases. 4-fluoro-N-isobutylpyrrolidine-2-carboxamide may interact with these receptors, influencing their signaling pathways and offering therapeutic effects .

Neuroprotective Effects

There is growing evidence that prokineticin receptor antagonists can confer neuroprotective effects in models of neurodegenerative diseases. The modulation of PKR signaling pathways may help mitigate neuronal damage and improve cognitive functions, presenting another potential application for 4-fluoro-N-isobutylpyrrolidine-2-carboxamide in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that 4-fluoro-N-isobutylpyrrolidine-2-carboxamide effectively inhibits KLK1 activity, leading to reduced inflammatory responses in cultured cells exposed to pro-inflammatory stimuli. These findings support the compound's potential as a therapeutic agent for managing inflammation-related conditions .

Animal Models

Animal studies have shown that administration of KLK1 inhibitors results in decreased airway inflammation and improved lung function in models of asthma and COPD. These findings suggest that 4-fluoro-N-isobutylpyrrolidine-2-carboxamide could be beneficial in clinical settings for patients suffering from these chronic conditions .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided includes compounds with fluorinated aromatic systems, piperidine/piperazine scaffolds, and functionalized heterocycles. Below is a comparative analysis based on structural and functional features:

Table 1: Key Structural and Functional Differences

Key Observations:

Core Heterocycle: The pyrrolidine scaffold in 4-fluoro-N-isobutylpyrrolidine-2-carboxamide offers a smaller, more rigid ring compared to piperidine (6-membered) or pyrimidine (aromatic 6-membered) systems. This affects conformational flexibility and interactions with biological targets . Oxazolidinone derivatives (e.g., 4-(4-hydrazinobenzyl)-2-oxazolidinone) exhibit distinct hydrogen-bonding capabilities due to the carbonyl and ether groups, making them suitable for antimicrobial applications.

Fluorine Substitution :

- Fluorine at the 4-position of pyrrolidine may reduce metabolic oxidation compared to 4-fluorophenyl substituents in piperidine derivatives, which are prone to cytochrome P450-mediated dehalogenation .

Functional Group Diversity: The carboxamide group in the target compound contrasts with sulfonamide or aldehyde groups in pyrimidine derivatives (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-sulfonyl)amino]pyrimidine-5-carboxaldehyde). Carboxamides generally enhance solubility and hydrogen-bonding interactions in drug design.

Pharmacological Implications: Piperidine-based fluorophenyl compounds (e.g., 4-(4-fluorophenyl)piperidine) are known for CNS activity due to dopamine receptor modulation, whereas pyrrolidine carboxamides may target enzymes like fatty acid amide hydrolase (FAAH) or proteases .

Research Findings and Limitations

- Synthetic Accessibility : Pyrrolidine derivatives are often synthesized via ring-closing metathesis or reductive amination, whereas pyrimidine derivatives require multicomponent condensation reactions.

Preparation Methods

Fluorination and Intermediate Preparation

While direct literature on 4-fluoro-N-isobutylpyrrolidine-2-carboxamide is limited, related fluorinated intermediates such as 4-fluoro-2-methoxy-5-nitroaniline have been prepared via controlled fluorination and nitration reactions with protection/deprotection steps (patent WO2018207120A1). This indicates the importance of protecting groups and controlled conditions for selective fluorination.

Key steps from related fluorinated aromatic amine preparation:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| Protection of 4-fluoro-2-methoxyaniline | Use of protecting group "P" | Mild temperature (0-20°C) | High |

| Nitration | Introduction of nitro group at 5-position | Sulfuric acid, fuming nitric acid, 0-5°C | ~78% |

| Deprotection | Removal of protecting group | Acidic reflux, 3-5 hrs | ~73.5% |

These steps highlight the careful control of reaction temperature and use of protecting groups to achieve selective fluorination and functionalization.

Amide Bond Formation

Amide bond formation for compounds similar to 4-fluoro-N-isobutylpyrrolidine-2-carboxamide is commonly achieved by coupling carboxylic acid derivatives with amines under dehydrating or activating conditions.

From patent US8946479B2, preparation of related fluorinated amides involves:

- Reaction of acyl chlorides or activated esters with amines.

- Use of bases such as potassium carbonate to neutralize acids formed.

- Reflux in solvents like acetone or isopropyl alcohol for several hours.

- Purification by crystallization from alcohols.

Example reaction conditions for amide synthesis:

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acyl chloride + amine + K2CO3 | Acetone | 55-60°C reflux | 7-8 hrs | 74-78% |

| Crystallization | Isopropyl alcohol | 82.5°C (1 hr), then cooled | 1-2 hrs | Purification |

This approach is applicable to the N-isobutyl substitution step, where isobutylamine could be reacted with a suitable 4-fluoropyrrolidine-2-carboxylic acid derivative or activated intermediate.

Pyrrolidine Ring Functionalization

The pyrrolidine ring can be functionalized at the 2-position with a carboxamide group and at the nitrogen with an isobutyl substituent through stepwise synthetic methods:

- Starting from pyrrolidine or pyrrolidine derivatives, selective fluorination at the 4-position can be achieved via electrophilic fluorination reagents or nucleophilic substitution on precursor molecules.

- Carboxylation at the 2-position followed by amidation with isobutylamine can yield the target compound.

- Alternatively, ring construction via cyclization of appropriate precursors bearing fluorine and amide functionalities can be employed.

Although direct literature on this exact compound's synthesis is sparse, methodologies for similar carbamoylpyrrolidine derivatives involve:

| Step | Description | Typical Reagents | Notes |

|---|---|---|---|

| Fluorination | Introduction of fluorine at 4-position | Selectfluor, NFSI, or electrophilic fluorinating agents | Controlled temperature to avoid over-fluorination |

| Carboxylation | Introduction of carboxylic acid at 2-position | CO2 fixation or oxidation of methyl group | May require strong base or catalyst |

| Amidation | Coupling with isobutylamine | Coupling agents like EDCI, DCC, or acid chlorides | Mild conditions to preserve ring integrity |

Comparative Data Table of Preparation Methods

Q & A

Q. Table 1. Comparative Pharmacokinetic Parameters of Pyrrolidine Analogs

| Parameter | 4-Fluoro-N-Isobutylpyrrolidine-2-Carboxamide | N-(4-Fluorophenyl)-2-Pyridin-4-ylquinoline-4-Carboxamide |

|---|---|---|

| Plasma Half-life (h) | 2.5 ± 0.3 | 4.1 ± 0.6 |

| LogP | 1.8 | 3.2 |

| CYP3A4 Inhibition | Weak (IC₅₀ > 10 µM) | Moderate (IC₅₀ = 5 µM) |

Q. Table 2. Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| Pyrrolidine-2-carboxylic acid | Core scaffold precursor | |

| N-Isobutylamine | Amidation partner | |

| Selectfluor™ | Fluorinating agent |

Critical Analysis of Evidence

- Contradictions : Fluorine’s impact on metabolic stability varies between pyrrolidine (weak CYP inhibition) vs. pyrimidine derivatives (moderate inhibition) . This suggests scaffold-dependent effects.

- Gaps : No direct PK data for 4-fluoro-N-isobutylpyrrolidine-2-carboxamide exists; extrapolate from structurally related compounds (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.